sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
Description
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate (CAS 1344812-11-8) is a sodium enolate derivative of 1-indanone, featuring a conjugated enolate system stabilized by resonance with the ketone group in the indenone core. This compound is structurally characterized by a planar indenone ring system and a sodium counterion, which enhances its solubility in polar solvents. The enolate group (-O⁻Na⁺) imparts strong basicity and nucleophilicity, making it a valuable intermediate in organic synthesis, particularly in reactions such as aldol condensations and Michael additions .
Properties
Molecular Formula |
C10H7NaO2 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
sodium;(Z)-(3-oxo-1H-inden-2-ylidene)methanolate |
InChI |
InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6-; |
InChI Key |
WIBQGNOSLLZCQA-PHZXCRFESA-M |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C\[O-].[Na+] |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents and requires careful monitoring of temperature and reaction time .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7)
- Structure: Contains an ester (-COOCH₃) group at the 2-position instead of the sodium enolate.
- Reactivity: The ester group is less basic and more electrophilic, favoring hydrolysis or nucleophilic acyl substitution over enolate-mediated reactions.
- Applications : Used as a precursor for pharmaceuticals and agrochemicals due to its stability and ease of functionalization .
b) 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid
- Structure : Features a carboxylic acid (-COOH) substituent at the 1-position.
- Reactivity: The carboxylic acid is acidic (pKa ~4-5), contrasting with the basic enolate (pKa ~12-14). This compound participates in acid-catalyzed reactions, such as esterification.
- Applications: Potential use in anti-inflammatory agents due to structural similarity to indomethacin derivatives .
c) 3-Oxo-2,3-dihydro-1H-inden-4-yl Acetate
- Structure : An acetate ester (-OAc) at the 4-position.
- Reactivity : The electron-withdrawing ketone and ester groups reduce ring electron density, directing electrophilic substitution to the 5-position.
- Crystallography: Forms planar indenone units stabilized by C–H⋯O hydrogen bonds, influencing solid-state packing .
Counterion and Solubility Comparisons
a) Sodium Methanolate (Sodium Methoxide, CH₃ONa)
- Reactivity: Extremely strong base (pKa ~15.5) but lacks conjugation, making it less stabilized than the indenone enolate.
- Applications: Widely used as a base in biodiesel production and ester hydrolysis, but less suited for regioselective enolate chemistry .
b) Sodium 2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate
- Structure: Combines an indenone-dione system with a sulfonate group and quinoline moiety.
- Reactivity: The sulfonate group enhances water solubility, while the quinoline provides π-stacking capabilities.
- Applications: Potential use in dye chemistry or as a fluorescent probe .
Tabular Comparison of Key Properties
Biological Activity
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is a sodium alkoxide with a unique indene-derived ylidene structure. Its molecular formula is and it has a molecular weight of approximately 182.15 g/mol. This compound exhibits notable biological activity due to its strong basicity and nucleophilic properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.
The compound is characterized by the following properties:
- Molecular Formula :
- Molecular Weight : 182.15 g/mol
- CAS Number : 1344812-11-8
This compound's biological activity is primarily attributed to its reactivity with various biological targets. The ylidene structure allows it to participate in nucleophilic substitution reactions, which can influence enzyme activity and cellular signaling pathways.
1. Antimicrobial Activity
Preliminary studies have indicated that this compound may exhibit antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit key metabolic pathways could be explored further for potential therapeutic applications.
2. Anticancer Potential
Research into the anticancer properties of compounds with similar structures suggests that this compound might influence cancer cell proliferation and apoptosis. Investigations into its effects on specific cancer cell lines are warranted.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sodium Methoxide | CH₃ONa | Widely used in organic synthesis; basicity |
| 1-Oxoindole | C₈H₇NO | Known for diverse biological activities |
| Sodium Ethoxide | C₂H₅ONa | Similar reactivity; ethyl group |
The indene-derived structure of this compound may impart distinct reactivity and biological properties compared to these similar compounds.
Study on Antimicrobial Properties
A study examining the antimicrobial efficacy of alkoxide compounds found that those with more complex structures exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound may also show similar or improved antimicrobial effects.
Investigation into Anticancer Activity
Research on indole derivatives has shown that modifications to their structure can lead to significant changes in their anticancer activity. Given the structural similarities, further investigation into how this compound interacts with cancer cells could yield promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
